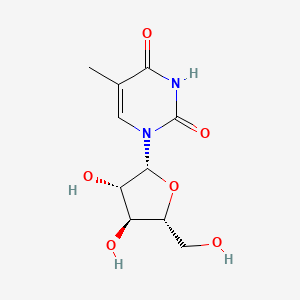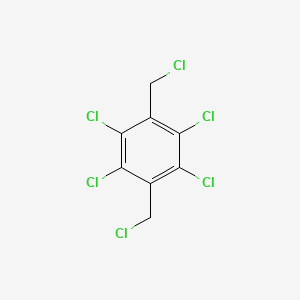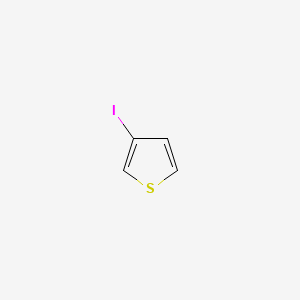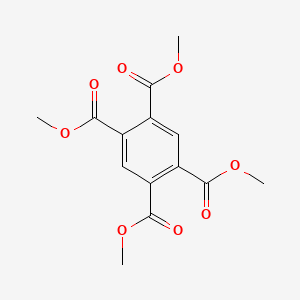
Tetramethyl pyromellitate
Descripción general
Descripción
Tetramethyl pyromellitate is a derivative of pyromellitic acid, which is known for its ability to form hydrogen-bonding anionic networks. This characteristic is particularly evident when pyromellitic acid is partially deprotonated, as seen in the construction of π-radical cationic salts with tetrathiafulvalene (TTF) derivatives . The unique anionic networks formed by pyromellitate play a crucial role in the molecular assembly and properties of these salts.
Synthesis Analysis
The synthesis of pyromellitate derivatives involves the deprotonation of pyromellitic acid and its subsequent interaction with organic cations like TTF derivatives. In the case of the TTF salts, pyromellitate forms two-dimensional sheets within the crystal structure, which are connected by rhombic-type inter-anionic connections . This synthesis approach allows for the creation of complex structures with specific electronic properties due to the π-radical cationic state of the TTF derivatives.
Molecular Structure Analysis
The molecular structure of pyromellitate derivatives is characterized by their ability to form extensive hydrogen-bonding networks. In the context of TTF salts, pyromellitate anions are arranged in two-dimensional sheets and are connected in a typical pattern for this anion . The TTF derivatives themselves are found in a π-radical mono-cationic state and are dimerized within the space created by the anionic networks. This arrangement is crucial for the electronic properties of the resulting materials.
Chemical Reactions Analysis
Pyromellitate derivatives exhibit interesting reactivity, particularly in their interactions with other molecules. For instance, the addition of tetraalkylammonium salts to solutions of pyromellitamide derivatives can significantly alter the viscosity of these solutions, indicating a strong response to the presence of small anions . This sensitivity to anions is a key aspect of the chemical reactivity of pyromellitate-based materials and can be exploited in various applications, such as tissue engineering and drug delivery.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetramethyl pyromellitate and its derivatives are influenced by their molecular structure and the interactions they can form. For example, the hierarchical assembly of tetrahexyl pyromellitamide into gels demonstrates the material's ability to form different aggregate structures, which is supported by viscosity measurements and morphology studies . Additionally, the use of tetramethylammonium salts in pyrolytic techniques has been shown to be effective for the selective methylation of free acids and the characterization of lignin in plant tissues . These properties highlight the versatility and potential applications of pyromellitate derivatives in analytical chemistry and materials science.
Aplicaciones Científicas De Investigación
Metal Organic Frameworks (MOFs)
- Field : Chemistry
- Application : Tetramethyl pyromellitate is used in the synthesis of pyrene-based Metal Organic Frameworks (MOFs) . These MOFs have been attractive due to the unique optical and electronic properties of pyrene .
- Method : The synthesis involves the development of pyrene-based molecules as bridging ligands to be used in MOF structures . Post-synthetic modifications of pyrene-based MOFs are done by the incorporation of metals or ligands in the structure .
- Results : The pyrene-based MOFs have shown promising results in several applications including luminescence sensing, photocatalysis, adsorption and separation of molecules, heterogeneous catalysis, electrochemistry applications, and bio-medical applications .
Gas Chromatography
- Field : Analytical Chemistry
- Application : Tetramethyl pyromellitate is used in the gas chromatographic analysis of durene oxidation products .
- Method : The analysis involves the use of a column packed with Chromosorb-W coated with 30% Apiezon Grease L . The relative weight responses of dimethyl 4, 5-dimethylphthalate and tetramethyl pyromellitate to inner standard material (pentamethylbenzene) were determined .
- Results : The relative weight responses of dimethyl 4, 5-dimethylphthalate and tetramethyl pyromellitate to inner standard material (pentamethylbenzene) were found to be 1.15 and 1.65 respectively .
Capillary Electrophoresis
- Field : Analytical Chemistry
- Application : Tetramethyl pyromellitate is used as a background electrolyte (BGE) probe in capillary electrophoresis .
- Method : The method involves the use of Tetramethyl pyromellitate as an electroosmotic flow (EOF) modifier . This is often done in conjunction with organic solvents and surfactants like hexadecyltrimethylammonium .
Safety And Hazards
When handling Tetramethyl pyromellitate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
tetramethyl benzene-1,2,4,5-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O8/c1-19-11(15)7-5-9(13(17)21-3)10(14(18)22-4)6-8(7)12(16)20-2/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEIFJBUBJUUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212898 | |
| Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl pyromellitate | |
CAS RN |
635-10-9 | |
| Record name | Tetramethyl pyromellitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethyl pyromellitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethyl pyromellitate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYL PYROMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG5F4XJK7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



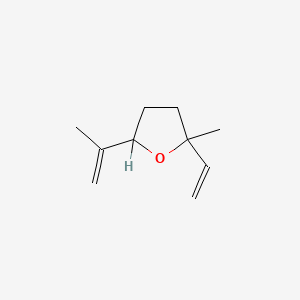
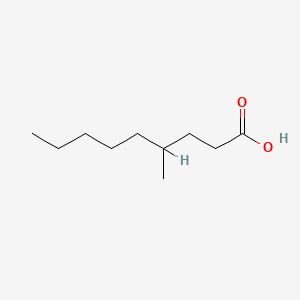
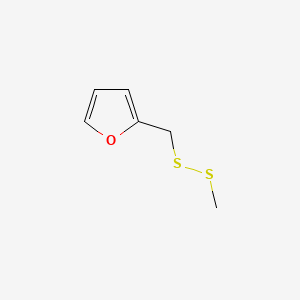
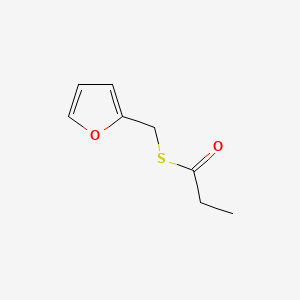
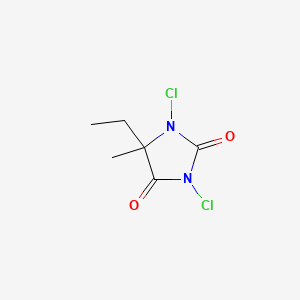
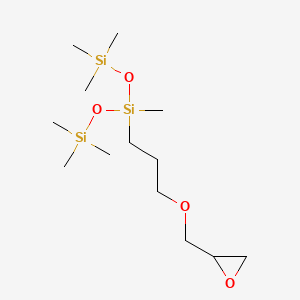
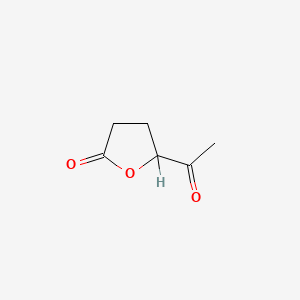
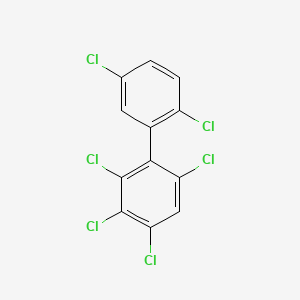
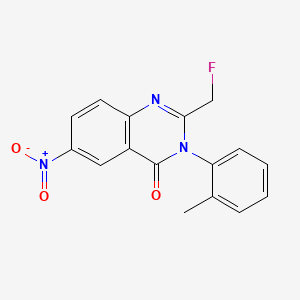
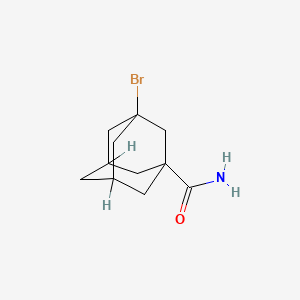
![Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]](/img/structure/B1329283.png)
